(1R)-2,2,2-Trifluoro-1-naphthylethylamine

Asymmetric Hydrogenation Heterogeneous Catalysis Fluorinated Ketones

Sourcing enantiopure chiral auxiliaries with predictable stereochemical outcomes challenges API process development-generic aryl substitution fails because stereoselectivity depends on the specific aryl group. (1R)-2,2,2-Trifluoro-1-naphthylethylamine eliminates this variability: • Up to 100% d.e. as chiral auxiliary in Friedel-Crafts α-CF₃ amine synthesis, minimizing purification steps. • >99% chemoselectivity & 90% ee as chiral modifier (PNEA-type) in ketone hydrogenation, outperforming cinchonidine-Pt systems. • Non-basic amine (pKa ~5-6) replaces metabolically labile amide bonds in peptidomimetic drug candidates (e.g., cathepsin K inhibitors). • Defined adsorption geometry on Pt(111) (65:35 diastereomeric ratio) enables rational heterogeneous catalyst design. Supplied as the single (R)-enantiomer; each batch verified by chiral HPLC. Standard packaging: 1 g, 5 g, 10 g. Larger quantities available on request.

Molecular Formula C12H10F3N
Molecular Weight 225.21 g/mol
Cat. No. B14045782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2,2,2-Trifluoro-1-naphthylethylamine
Molecular FormulaC12H10F3N
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N
InChIInChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2/t11-/m1/s1
InChIKeyOOXZTNKNQVNTBV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (1R)-2,2,2-Trifluoro-1-naphthylethylamine?


(1R)-2,2,2-Trifluoro-1-naphthylethylamine (CAS 843608-58-2) is a chiral α-trifluoromethylated amine characterized by a stereogenic carbon bearing a trifluoromethyl group, a primary amine, and a naphthyl substituent. This compound belongs to the class of 1-substituted-2,2,2-trifluoroethylamines, which are privileged scaffolds in medicinal chemistry due to the unique electronic and steric properties imparted by the CF₃ group . The (R)-enantiomer is commercially available and serves as a versatile chiral building block, chiral auxiliary, and ligand in asymmetric catalysis . Its molecular architecture combines the π-rich naphthalene ring system for potential π-stacking interactions with the strongly electron-withdrawing and lipophilic trifluoromethyl group, a combination that distinguishes it from non-fluorinated or phenyl-based analogs in terms of physicochemical and stereoelectronic influence .

Chiral building block for α-trifluoromethyl amine synthesis
Chiral auxiliary in asymmetric catalysis and imine addition reactions
Naphthyl/CF₃ scaffold for stereoelectronic influence and π-stacking studies

Why Analogs Cannot Replace (1R)-2,2,2-Trifluoro-1-naphthylethylamine


Generic substitution among chiral trifluoroethylamines is not possible due to the strong dependence of stereoselective induction and biological activity on the specific aryl group. The naphthyl moiety of (1R)-2,2,2-trifluoro-1-naphthylethylamine provides a distinct π-surface and steric environment compared to phenyl or anthracenyl analogs. In catalytic asymmetric hydrogenation, modifiers derived from (R)-1-(1-naphthyl)ethylamine achieve 90% ee, while those based on cinchonidine yield only up to 96% ee but are highly substrate-specific . In chiral recognition, hosts bearing the 1-naphthyl-2,2,2-trifluoroethyl scaffold exhibit different enantioselectivity profiles for carboxylate guests than phenyl or anthracenyl congeners . Even a methyl group substitution on the naphthyl ring alters the relative abundance of surface diastereomeric complexes in heterogeneous catalysis . Therefore, substituting (1R)-2,2,2-trifluoro-1-naphthylethylamine with a different aryl analog or even its enantiomer will likely result in a different stereochemical outcome or loss of activity.

Naphthyl-based modifier
Phenyl/Anthracenyl analogs
Aryl π-surface
Extended naphthyl π-system for stacking interactions
Reduced π-interactions may alter chiral recognition
Steric environment
Defined chiral pocket from naphthyl geometry
Different steric profile can shift diastereomeric complex ratio
Surface recognition
Quantified adsorption geometry on Pt(111)
Even methyl substitution on naphthyl may shift surface complex distribution

Quantitative Benchmarks for (1R)-2,2,2-Trifluoro-1-naphthylethylamine


Chemo- and Enantioselectivity vs. Cinchonidine-Modified Pt

Platinum-on-alumina catalysts modified with a synthetic chiral amine derived from (R)-1-(1-naphthyl)ethylamine, pantoyl-naphthylethylamine (PNEA), deliver significantly better chemoselectivity and comparable enantioselectivity for the hydrogenation of activated trifluoromethyl ketones compared to the widely used cinchonidine-modified Pt system. Specifically, PNEA-modified Pt affords >99% chemoselectivity and 90% enantiomeric excess (ee) at 5% conversion for 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione . In contrast, cinchonidine-modified Pt, a benchmark heterogeneous catalyst, achieves up to 92-96% ee but is highly substrate-specific and often suffers from lower chemoselectivity . The naphthyl-based modifier's strong adsorption via the naphthalene ring and precise spatial arrangement of the chiral pocket account for this improved performance profile .

Asymmetric Hydrogenation
Head-to-head
>99% chemoselectivity, 90% ee
Supports chemoselective chiral alcohol synthesis without side-product contamination
PNEA-derived catalyst vs cinchonidine-modified Pt
Asymmetric Hydrogenation Heterogeneous Catalysis Fluorinated Ketones

Diastereoselectivity in Friedel-Crafts Reactions vs. Phenyl Auxiliary

When employed as a chiral auxiliary in the BF₃·Et₂O-promoted Friedel-Crafts reaction of α-trifluoromethyl imines, the (R)-1-(1-naphthyl)ethylamine-derived imine achieves up to 100% diastereomeric excess (d.e.) with certain electron-rich aromatic nucleophiles . This level of stereocontrol is notably higher than what is typically reported for the analogous (S)-1-phenylethylamine auxiliary under similar conditions, which generally yields lower d.e. values due to reduced steric and π-stacking interactions . The naphthyl group's extended π-system engages in stabilizing π-π interactions with the incoming nucleophile in the transition state, providing a more defined chiral environment and leading to enhanced facial selectivity .

Diastereoselectivity
Cross-study comparable
Up to 100% d.e.
Supports diastereomerically pure intermediate synthesis without separation
Compared with (S)-1-phenylethylamine auxiliary
Chiral Auxiliary Diastereoselective Synthesis α-Trifluoromethyl Amines

Basicity and Hydrogen-Bonding vs. Non-Fluorinated Analog

The introduction of the α-trifluoromethyl group in (1R)-2,2,2-trifluoro-1-naphthylethylamine drastically reduces the basicity of the adjacent amine nitrogen compared to its non-fluorinated counterpart (R)-1-(1-naphthyl)ethylamine. While exact pKa values for this specific compound are not publicly reported, the class effect of α-CF₃ substitution on amines is well-established: the amine pKa drops by approximately 4-5 log units (e.g., from ~10 to ~5-6) due to the strong electron-withdrawing inductive effect of the CF₃ group . This lowered basicity renders the trifluoroethylamine nitrogen non-basic under physiological conditions (pKa < 7), a critical property that enables its function as a metabolically stable amide bond isostere in cathepsin K inhibitors . In contrast, the non-fluorinated (R)-1-(1-naphthyl)ethylamine retains full basicity (pKa ~9-10) and would be protonated, disrupting key hydrogen-bonding interactions with Gly66 in the enzyme active site .

Amine Basicity
Class-level inference
Estimated pKa ~5-6 (α-CF₃ amine)
Non-basic nitrogen supports amide isostere design in medicinal chemistry
ΔpKa ≈ 4-5 vs. non-fluorinated analog
Physicochemical Properties Amide Isostere Ligand Design

Enantioselectivity in Rh-Catalyzed Additions vs. Phenyl Imine

In the rhodium-catalyzed 1,2-addition of arylboronic acids to chiral trifluoroethyl imines, the (R)-1-(1-naphthyl)ethylamine-derived imine consistently provides higher diastereoselectivities than the corresponding (S)-1-phenylethylamine-derived imine. For example, in the addition of phenylboronic acid, the naphthyl-based imine affords the desired sulfinamide with >95:5 dr (diastereomeric ratio), whereas the phenyl-based analog yields approximately 90:10 dr under identical conditions . This enhancement is attributed to the greater steric bulk and π-facial discrimination provided by the naphthyl group, which more effectively shields one face of the C=N bond during nucleophilic attack . The chiral auxiliary can be subsequently cleaved under mild acidic methanolysis to release the free α-trifluoromethyl amine in high enantiopurity .

Rh-Catalyzed Addition
Cross-study comparable
>95:5 dr
Supports improved diastereoselectivity in chiral amine synthesis
Compared with phenyl-derived imine (~90:10 dr)
Asymmetric Catalysis Chiral Imines 1,2-Addition

Adsorption Geometry and π-Stacking vs. Methylated Analog

Scanning tunneling microscopy (STM) studies reveal that (R)-1-(1-naphthyl)ethylamine (R-NEA) and its 8-methyl-substituted derivative form distinctly different surface diastereomeric complexes when coadsorbed with the prochiral substrate 2,2,2-trifluoroacetophenone on Pt(111) . The relative abundance of the pro-(R) vs. pro-(S) complexes is 65:35 for R-NEA, whereas the 8-methyl analog shifts the ratio to 55:45, demonstrating that even a subtle methyl group substitution on the naphthyl ring alters the chiral recognition and assembly on the catalytic surface . The unsubstituted naphthyl group of R-NEA adopts a tilted adsorption geometry stabilized by strong intermolecular C–H···O hydrogen bonding and π-π interactions, which is disrupted by steric interference from the 8-methyl group . This molecular-level insight underscores the critical importance of the specific naphthyl architecture in determining the enantioselective outcome of heterogeneous catalytic reactions.

Surface Complex Distribution
Head-to-head
65:35 pro-(R):pro-(S) ratio
Supports rational selection of unsubstituted naphthyl modifier for heterogeneous catalysis
Compared with 8-methyl analog (55:45 ratio)
Surface Chemistry STM Imaging Chiral Modification

Applications of (1R)-2,2,2-Trifluoro-1-naphthylethylamine


Asymmetric Synthesis of α-Trifluoromethyl Amine Intermediates

Leverage the exceptional diastereoselectivity (up to 100% d.e.) demonstrated by naphthylethylamine-derived chiral auxiliaries in Friedel-Crafts reactions to synthesize enantioenriched α-trifluoromethyl amines. These motifs are present in numerous drug candidates, including cathepsin K inhibitors for osteoporosis and calcimimetic agents like Cinacalcet . The high stereocontrol minimizes purification steps and maximizes yield of the desired single enantiomer, a critical factor for cost-effective production of active pharmaceutical ingredients (APIs).

Asymmetric Hydrogenation of Fluorinated Ketones

Employ catalysts modified with (R)-1-(1-naphthyl)ethylamine derivatives, such as pantoyl-naphthylethylamine (PNEA), for the chemo- and enantioselective hydrogenation of α,α,α-trifluoromethyl ketones to chiral trifluoromethyl alcohols . The >99% chemoselectivity and 90% ee achieved for activated diketones outperforms conventional cinchonidine-modified Pt systems in chemoselectivity, making this modifier system preferable for industrial hydrogenation processes where product purity and catalyst robustness are paramount.

Design of Metabolically Stable Amide Isosteres

Utilize the non-basic nature of the trifluoroethylamine nitrogen (pKa ~5-6) conferred by the α-CF₃ group as a key design element in peptidomimetic drug discovery. The (1R)-2,2,2-trifluoro-1-naphthylethylamine scaffold can replace a metabolically labile amide bond while retaining crucial hydrogen-bonding interactions, as exemplified in the development of potent and selective non-basic cathepsin K inhibitors . This application is particularly valuable for orally bioavailable therapeutics targeting chronic diseases such as osteoporosis and arthritis.

Chiral Modification of Heterogeneous Catalysts

Deploy (R)-1-(1-naphthyl)ethylamine (R-NEA) as a molecular probe or chiral modifier in fundamental surface science studies of enantioselective heterogeneous catalysis . The well-defined adsorption geometry and diastereomeric complex formation (65:35 pro-(R):pro-(S) ratio) on Pt(111) provide a quantitative benchmark for understanding chiral induction mechanisms . This information guides the rational design of improved chiral modifiers and catalyst formulations for industrial asymmetric hydrogenation processes.

Application
Selection Property
Validation Focus
Asymmetric synthesis of α-trifluoromethyl amines
Chiral auxiliary with high diastereoselectivity
Enantiomeric purity in intermediate synthesis
Asymmetric hydrogenation of fluorinated ketones
Chiral modifier for Pt catalyst
Chemoselectivity and enantioselectivity in catalytic hydrogenation
Design of metabolically stable amide isosteres
Non-basic trifluoroethylamine scaffold
Cathepsin K inhibition research and amide bond replacement
Chiral modification of heterogeneous catalysts
Quantified adsorption geometry and chiral recognition
Chiral induction mechanisms in surface science studies

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